molecular formula C8H11ClN2O2 B13581637 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride

5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride

Cat. No.: B13581637
M. Wt: 202.64 g/mol
InChI Key: PJFMNNLEFQPKCQ-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid hydrochloride typically involves cyclocondensation reactions. One common method involves the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the imidazo[1,5-a]pyridine core. The carboxylic acid group can then be introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-2-1-3-10-5-9-4-7(6)10;/h4-6H,1-3H2,(H,11,12);1H

InChI Key

PJFMNNLEFQPKCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CN=CN2C1)C(=O)O.Cl

Origin of Product

United States

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